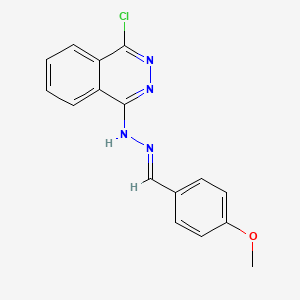

![molecular formula C22H26FN3O2 B5512110 1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5512110.png)

1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest belongs to a class of chemicals known for their complex synthesis and diverse range of applications in chemical research, potentially including material science and pharmacology. Research often focuses on understanding their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions, including condensation, nucleophilic substitution, and cycloaddition reactions. For example, similar pyrazole and thiazole derivatives have been synthesized in high yields, highlighting the importance of selecting appropriate solvents and conditions for crystal growth and structure determination (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

The structural characterization of these compounds often involves single-crystal X-ray diffraction to determine their precise molecular geometry. This method provides insights into the planarity of the molecule and the orientation of substituents, which are crucial for understanding the compound's reactivity and interactions (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

Chemical reactions of related compounds can include interactions with nucleophiles, formation of diazolines, and reactions with active methylene compounds to yield pyrazole derivatives. These reactions demonstrate the compounds' reactivity and potential for further functionalization (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).

Applications De Recherche Scientifique

Alzheimer's Disease Treatment

Pyrazole derivatives, including those similar to the specified compound, have shown potential as treatment agents for Alzheimer's disease. They exhibit inhibitory properties against acetylcholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's disease. For example, certain 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated notable acetylcholinesterase and selective monoamine oxidase-B inhibitory activities, which are crucial in Alzheimer's disease therapy (Kumar et al., 2013).

Antibacterial Properties

Certain pyrazoline derivatives, structurally related to the compound , have been synthesized and shown to possess antibacterial properties. These compounds were tested against various gram-positive and gram-negative bacteria, indicating their potential utility in antibacterial applications (Shah & Desai, 2007).

Antipsychotic Potential

Pyrazole derivatives have been explored for their potential as antipsychotic agents. For instance, some 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrated antipsychotic-like profiles in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, a common target in antipsychotic drug development, suggesting a novel mechanism of action (Wise et al., 1987).

Synthesis and Characterization

Research on pyrazole derivatives also focuses on their synthesis and structural characterization. The process involves various chemical reactions and analyses, including spectroscopic techniques, to understand their properties and potential applications. For instance, the synthesis of similar compounds was carried out, and their structures were characterized by techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric methods (Shimoga et al., 2018).

Antimicrobial Evaluation

Studies have also been conducted to evaluate the antimicrobial efficacy of pyrazole derivatives. Such research is vital in discovering new antimicrobial agents that can be used against resistant strains of bacteria and other pathogens. For instance, a study focused on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and pyrazoline derivatives, showcasing their potential in this field (Altalbawy, 2013).

Propriétés

IUPAC Name |

N-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]-N-methyl-1-(oxan-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c1-16-9-10-21(28-16)22-17(13-25(2)15-20-8-3-4-11-27-20)14-26(24-22)19-7-5-6-18(23)12-19/h5-7,9-10,12,14,20H,3-4,8,11,13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRVNUQSIQNMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NN(C=C2CN(C)CC3CCCCO3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)

![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)

![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)

![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512066.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5512090.png)

![6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5512103.png)

![9-[2-(methylthio)pyrimidin-4-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5512105.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperazinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5512106.png)

![1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5512115.png)